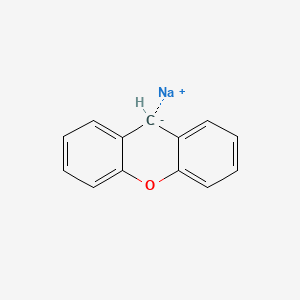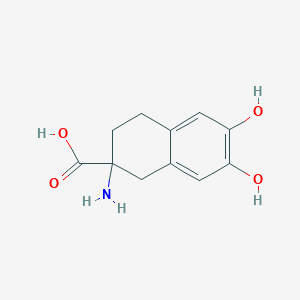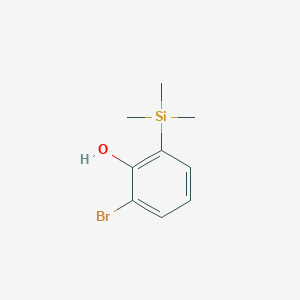
(Mesitylthio)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Mesitylthio)trimethylsilane is an organosilicon compound with the molecular formula C12H20SSi. It is characterized by the presence of a mesitylthio group (a sulfur atom bonded to a mesityl group) and a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Mesitylthio)trimethylsilane can be synthesized through the reaction of mesitylthiol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between mesitylthiol and trimethylchlorosilane. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Mesitylthio)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the mesitylthio group is replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the mesitylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Organosilicon Compounds: Resulting from reduction reactions.
Substituted Silanes: Produced from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(Mesitylthio)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfur-containing groups into organic molecules.
Material Science: The compound is utilized in the synthesis of silicon-based materials with unique properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds.
Catalysis: this compound is employed in catalytic processes to facilitate various chemical transformations.
Wirkmechanismus
The mechanism of action of (mesitylthio)trimethylsilane involves the interaction of its functional groups with target molecules. The mesitylthio group can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. These interactions facilitate the formation of new chemical bonds and the transformation of substrates in synthetic reactions.
Vergleich Mit ähnlichen Verbindungen
Trimethyl(methylthio)silane: Similar in structure but with a methylthio group instead of a mesitylthio group.
Trimethylsilyl Chloride: A simpler organosilicon compound used in various synthetic applications.
Dimethyl(mesitylthio)silane: Contains two methyl groups and a mesitylthio group bonded to silicon.
Uniqueness: (Mesitylthio)trimethylsilane is unique due to the presence of the mesitylthio group, which imparts specific reactivity and steric properties. This makes it particularly useful in reactions requiring selective sulfur incorporation and in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
60253-72-7 |
|---|---|
Molekularformel |
C12H20SSi |
Molekulargewicht |
224.44 g/mol |
IUPAC-Name |
trimethyl-(2,4,6-trimethylphenyl)sulfanylsilane |
InChI |
InChI=1S/C12H20SSi/c1-9-7-10(2)12(11(3)8-9)13-14(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
IJZZCDKRJLKNER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)




![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)
